Venlafaxine-d10 (hydrochloride)

Description

BenchChem offers high-quality Venlafaxine-d10 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Venlafaxine-d10 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

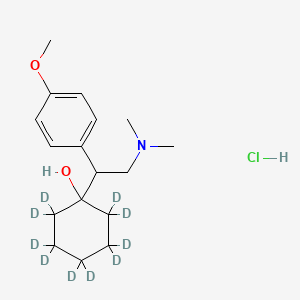

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H28ClNO2 |

|---|---|

Molecular Weight |

323.9 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2; |

InChI Key |

QYRYFNHXARDNFZ-WGXYFZCDSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Venlafaxine-d10 Hydrochloride in Bioanalytical Applications

The following technical guide details the application, validation, and mechanistic principles of Venlafaxine-d10 hydrochloride (CAS 1216539-56-8) in bioanalytical workflows.

High-Fidelity Internal Standardization for LC-MS/MS Quantitation

Executive Summary

In the precise quantitation of Venlafaxine (a serotonin-norepinephrine reuptake inhibitor) from complex biological matrices, the choice of Internal Standard (IS) dictates assay robustness. Venlafaxine-d10 hydrochloride (CAS 1216539-56-8) represents a superior class of Stable Isotope Labeled (SIL) standards. With a +10 Da mass shift located on the cyclohexyl ring, it eliminates the "cross-talk" risks often seen with d3 or d6 analogs while maintaining identical chromatographic behavior to the analyte. This guide provides a validated framework for integrating Venlafaxine-d10 into high-throughput LC-MS/MS workflows.

Chemical & Physical Profile

Unlike generic standards, the d10 variant is engineered for metabolic stability. The deuterium labels are positioned on the aliphatic cyclohexyl ring, a region resistant to rapid hydrogen-deuterium exchange (HDX) during extraction or storage.

| Parameter | Specification |

| Compound Name | Venlafaxine-d10 Hydrochloride |

| CAS Number | 1216539-56-8 |

| Chemical Formula | C₁₇H₁₈D₁₀ClNO₂ |

| Molecular Weight | 323.92 g/mol (Salt); ~287.47 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% Deuterium enrichment |

| Label Position | Cyclohexyl ring (2,2,3,3,4,4,5,5,6,6-d10) |

| Solubility | Soluble in Methanol, Water, DMSO |

| Appearance | White to off-white crystalline solid |

Structural Visualization

The following diagram illustrates the core structure and the specific labeling sites that differentiate this IS from the parent molecule.

Figure 1: Structural topology of Venlafaxine-d10, highlighting the stable aliphatic deuteration on the cyclohexyl ring.

Technical Deep Dive: Mass Spectrometry Mechanics

The "Cross-Talk" Advantage

In LC-MS/MS, a common failure mode with d3 or d6 standards is isotopic overlap. Naturally occurring isotopes (¹³C, ¹⁸O) of the parent drug can contribute signal to the IS channel if the mass difference is small.

-

Venlafaxine-d6 (M+H): m/z 284.2 (Difference: 6 Da)

-

Venlafaxine-d10 (M+H): m/z 288.2 (Difference: 10 Da)

The +10 Da shift of Venlafaxine-d10 ensures zero spectral overlap , even at high upper limits of quantitation (ULOQ), significantly improving the linearity and accuracy of the assay.

Fragmentation Logic & MRM Selection

The location of the label (cyclohexyl ring) dictates the Multiple Reaction Monitoring (MRM) transitions.

-

Transition A (Sensitivity): m/z 288.2 → 58.1

-

Mechanism: Cleavage of the dimethylamino group.

-

Note: The fragment (58.1) does not contain the cyclohexyl ring, so it carries no label. This is the most intense transition but requires high chromatographic resolution to ensure no other isobaric interferences co-elute.

-

-

Transition B (Specificity): m/z 288.2 → 270.2

-

Mechanism: Neutral loss of water (-18 Da).

-

Note: The cyclohexyl ring remains intact. The fragment shifts from 260 (parent) to 270 (IS). This transition is highly specific as it retains the isotopic tag.

-

Figure 2: Fragmentation pathway of Venlafaxine-d10. Researchers must choose between high sensitivity (Transition A) and high specificity (Transition B).

Bioanalytical Protocol (Field-Proven)

This protocol is designed for human plasma but is adaptable to other matrices.

Reagents & Preparation

-

Stock Solution: Dissolve 1 mg Venlafaxine-d10 HCl in 1 mL Methanol (Free base equivalent correction factor: ~0.88).

-

Working IS Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for cleaner baselines and lower matrix effects.

-

Aliquot: 200 µL Plasma + 20 µL Working IS Solution.

-

Basify: Add 50 µL 0.1M NaOH (Venlafaxine pKa ~9.4; high pH ensures non-ionized state for extraction).

-

Extract: Add 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 min.

-

Separate: Centrifuge at 4000 rpm for 5 min.

-

Dry: Transfer supernatant to a clean tube; evaporate under N₂ at 40°C.

-

Reconstitute: 200 µL Mobile Phase (80:20 A:B).

LC-MS/MS Conditions

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (ESI+)

| Parameter | Setting |

| Ion Source | Electrospray Ionization (Positive) |

| Spray Voltage | 4500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| MRM (Quant) | 288.2 → 58.1 (CE: ~30 eV) |

| MRM (Qual) | 288.2 → 270.2 (CE: ~20 eV) |

Validation & Quality Assurance (Self-Validating Systems)

To ensure data integrity, the following "System Suitability Tests" (SST) must be performed before every batch.

Isotopic Purity Check

Inject a high concentration of Venlafaxine-d10 (e.g., 1 µg/mL) and monitor the parent drug transition (278.2 → 58.1).

-

Acceptance Criteria: The signal in the parent channel must be < 0.5% of the LLOQ response. This confirms the d10 standard does not contain unlabeled impurities that would bias quantitation.

Blank Interference

Inject a double blank (matrix only, no IS) and monitor the IS transition (288.2 → 58.1).

-

Acceptance Criteria: Signal must be < 5% of the average IS response. This confirms the matrix does not contain interferences at the IS mass.

Deuterium Exchange Risk

While cyclohexyl deuteriums are stable, avoid storing the stock solution in acidic aqueous media for prolonged periods (> 1 month). Store stocks in 100% Methanol at -20°C.

Safety & Handling

-

Hazards: Venlafaxine-d10 is an SNRI analog. Treat as Harmful if swallowed (H302) and Toxic to aquatic life (H411).[5]

-

PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.

-

Disposal: Incineration in a licensed chemical waste facility.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62923, Venlafaxine Hydrochloride. Retrieved from [Link]

-

Fazli, A. A., et al. (2022). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports, 12, 9322.[6] Retrieved from [Link]

-

Liu, W., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma. Journal of Chromatography B, 1087-1088, 29-35. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2006). Effexor XR (Venlafaxine HCl) Label Information. Retrieved from [Link]

-

Matar, K. M. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B, 829(1-2), 75-81. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn2.hubspot.net [cdn2.hubspot.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Venlafaxine-d10 HCl: Properties, Mechanism, and Application in Quantitative Bioanalysis

This guide provides a comprehensive technical overview of Venlafaxine-d10 Hydrochloride (HCl), a deuterated analog of the widely prescribed antidepressant, Venlafaxine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, the rationale for its use as an internal standard, and a detailed protocol for its application in quantitative bioanalysis.

Introduction: The Role of Venlafaxine and the Necessity for Stable Isotope-Labeled Standards

Venlafaxine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder.[1][2] Its therapeutic efficacy is attributed to its ability to block the reuptake of serotonin and norepinephrine, and to a lesser extent dopamine, at the presynaptic terminal, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[2][3][4] The metabolism of Venlafaxine is extensive, primarily mediated by the polymorphic enzyme CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV), which shares a similar pharmacological profile.[5]

Given the inter-individual variability in drug metabolism and the need for precise pharmacokinetic and toxicokinetic studies, stable isotope-labeled internal standards are indispensable tools in modern analytical chemistry. Venlafaxine-d10 HCl serves this critical function. By replacing ten hydrogen atoms on the cyclohexanol ring with deuterium, a stable, non-radioactive isotope of hydrogen, the molecule's mass is increased without significantly altering its chemical properties.[6][7] This distinction is fundamental for mass spectrometry-based quantification, ensuring accuracy and precision in complex biological matrices.

Venlafaxine-d10 HCl: Chemical Structure and Physicochemical Properties

The defining feature of Venlafaxine-d10 HCl is the strategic incorporation of ten deuterium atoms. This modification renders it an ideal internal standard for bioanalytical studies involving its non-labeled counterpart.

Chemical Structure:

Figure 1. Chemical structure of Venlafaxine-d10 Hydrochloride.

Physicochemical Data Summary:

The key identifiers and properties of Venlafaxine-d10 HCl are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1216539-56-8 | [6][7][][9] |

| Molecular Formula | C₁₇H₁₇D₁₀NO₂.HCl or C₁₇H₁₈D₁₀ClNO₂ | [6][][9] |

| Molecular Weight | ~323.92 g/mol (for the deuterated free base + HCl) or 287.47 + 36.46 g/mol | [6][][9] |

| IUPAC Name | 1-(2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexan-2,2,3,3,4,4,5,5,6,6-d10-1-ol, hydrochloride (1:1) | [6] |

| Synonyms | 1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol-D10 hydrochloride | [6] |

The Scientific Rationale: Mechanism of Action and the Kinetic Isotope Effect

Pharmacodynamics of Venlafaxine

Venlafaxine's mechanism of action is dose-dependent.[5] At lower therapeutic doses, it primarily inhibits serotonin reuptake. As the dose increases, its inhibitory effect on norepinephrine reuptake becomes more pronounced.[1][5] This dual-action mechanism is believed to contribute to its broad efficacy in treating various symptoms of depression and anxiety.[10] The primary metabolic pathway via CYP2D6 to the active metabolite ODV is a critical consideration in its clinical pharmacology.[11]

The Utility of Deuteration: The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with its heavier isotope, deuterium, forms a carbon-deuterium (C-D) bond which is stronger and possesses a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to a slower rate of reaction for processes that involve the cleavage of this bond.[11]

In drug metabolism, if a C-H bond is cleaved in the rate-determining step of a metabolic pathway, deuteration at that specific position can slow down the compound's metabolism.[11] While the deuteration in Venlafaxine-d10 HCl is on the cyclohexyl ring—not the primary site of metabolism (the O-methyl or N-methyl groups)—its key value is not to alter pharmacokinetics but to serve as a superior internal standard.[11] For this purpose, it co-elutes chromatographically with the analyte (unlabeled Venlafaxine) but is easily distinguished by its higher mass in a mass spectrometer, enabling precise and accurate quantification.[7]

Experimental Protocol: Quantitative Analysis of Venlafaxine in Human Plasma via LC-MS/MS

This section outlines a validated, step-by-step methodology for the quantification of Venlafaxine in human plasma, employing Venlafaxine-d10 HCl as the internal standard (IS).

Objective: To achieve accurate and precise quantification of Venlafaxine in human plasma samples for pharmacokinetic analysis.

Materials and Reagents

-

Analytes: Venlafaxine HCl (Reference Standard), Venlafaxine-d10 HCl (Internal Standard)

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water; Formic Acid

-

Biological Matrix: Blank human plasma (K2-EDTA)

-

Equipment:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

96-well collection plates or autosampler vials

-

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Venlafaxine quantification.

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Accurately weigh and dissolve Venlafaxine HCl and Venlafaxine-d10 HCl in methanol to prepare 1 mg/mL primary stock solutions.

-

Perform serial dilutions from the Venlafaxine stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).

-

Dilute the Venlafaxine-d10 HCl stock solution to prepare a working internal standard (IS) solution (e.g., 100 ng/mL).

-

Causality: Preparing concentrated stock solutions in an organic solvent ensures stability. Serial dilutions allow for the creation of a wide and accurate calibration range.

-

-

Preparation of Calibration Standards and Quality Controls:

-

Spike blank human plasma with the appropriate Venlafaxine working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QCs at a minimum of three concentration levels (low, medium, high) in the same manner.

-

Trustworthiness: The calibration curve brackets the expected concentration range of the unknown samples, and QCs independently verify the accuracy and precision of the assay during the run.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution.

-

Add 200 µL of cold acetonitrile to each sample. The acetonitrile serves as the protein precipitation agent.

-

Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

-

Expertise: Protein precipitation is a rapid and effective method for sample cleanup in plasma. Using a deuterated IS that is added before precipitation corrects for any variability or analyte loss during the extraction process.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes to elute the analyte and wash the column.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Venlafaxine: Q1: 278.2 -> Q3: 58.1

-

Venlafaxine-d10: Q1: 288.2 -> Q3: 58.1

-

-

Rationale: The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺. The product ion (Q3) is a stable, characteristic fragment. Monitoring these specific transitions provides high selectivity and sensitivity, minimizing interference from other matrix components. The IS shares the same product ion, which is a common and acceptable practice.

-

-

-

Data Analysis and Quantification:

-

Integrate the chromatographic peaks for both Venlafaxine and Venlafaxine-d10.

-

Calculate the peak area ratio (Venlafaxine area / Venlafaxine-d10 area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Venlafaxine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Venlafaxine-d10 HCl is a meticulously designed analytical tool that is fundamental to the robust and reliable quantification of Venlafaxine in preclinical and clinical research. Its chemical and physical properties are nearly identical to the parent drug, yet its distinct mass allows it to serve as an ideal internal standard in mass spectrometric assays. The methodologies described herein, grounded in principles of scientific integrity and analytical chemistry, demonstrate the essential role of such deuterated compounds in advancing our understanding of drug disposition and ensuring the accuracy of bioanalytical data. This, in turn, supports the safe and effective development of pharmaceuticals for researchers, scientists, and drug development professionals.

References

- Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2024, October 18). PsychDB.

-

Wikipedia contributors. (n.d.). Venlafaxine. Wikipedia. [Link]

-

Shrivastava, A., & Nagdev, G. (2024, February 26). Venlafaxine. StatPearls. [Link]

-

Review on Venlafaxine Hydrochloride mechanism of Action, Therapeutic indications and Overview on analytical method for Venlafaxi. (2022). International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Venlafaxine-D10 (HCl Salt). (n.d.). Veeprho. [Link]

-

Venlafaxine-d10 HCl. (n.d.). Axios Research. [Link]

-

What is the mechanism of Venlafaxine Hydrochloride?. (2024, July 17). Patsnap Synapse. [Link]

-

PubChem. (n.d.). Venlafaxine Hydrochloride. National Center for Biotechnology Information. [Link]

-

An Analysis of Major Depressive Disorder and the Effectivity of Effexor XR® (Venlafaxine Hydrochloride) in its Treatment. (n.d.). Columbia University. [Link]

-

Kienke, A. S., & Rosenbaum, J. F. (2000). Efficacy of venlafaxine in the treatment of severe depression. Depression and Anxiety. [Link]

Sources

- 1. Venlafaxine - Wikipedia [en.wikipedia.org]

- 2. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. veeprho.com [veeprho.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. Venlafaxine-d10 HCl - CAS - 1216539-56-8 | Axios Research [axios-research.com]

- 10. Efficacy of venlafaxine in the treatment of severe depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Optimizing Bioanalytical Accuracy: A Comparative Technical Guide to Venlafaxine-d10 vs. Venlafaxine-d6 Internal Standards

Part 1: Executive Technical Synthesis

In the high-stakes arena of regulated bioanalysis (GLP/GCP), the selection of a Stable Isotope Labeled (SIL) internal standard is often oversimplified as "more deuterium is better." For Venlafaxine (VEN), this assumption can lead to suboptimal method performance.

The Core Verdict: For most LC-MS/MS applications targeting Venlafaxine and its primary metabolite O-desmethylvenlafaxine (ODV), Venlafaxine-d6 (N,N-dimethyl-d6) is the superior internal standard compared to Venlafaxine-d10 (cyclohexyl-d10) .

-

Fragmentation Specificity: The d6 label on the dimethylamino group allows for a unique product ion transition (

64), whereas the d10 label on the cyclohexyl ring is lost during the primary fragmentation pathway, resulting in a non-specific product ion ( -

Chromatographic Fidelity: The "Deuterium Isotope Effect" causes d10 analogs to elute significantly earlier than the native analyte on reversed-phase columns, reducing its ability to compensate for matrix effects occurring at the exact retention time of the analyte.

Part 2: Molecular & Isotopic Architecture

To understand the divergence in performance, we must analyze the structural localization of the isotopes.

The Candidates

| Feature | Venlafaxine-d6 (Common) | Venlafaxine-d10 (High Mass) |

| Label Location | Dimethylamino group (Side chain) | Cyclohexyl Ring (Core structure) |

| Precursor Mass ( | 284.2 Da | 288.2 Da |

| Mass Shift | +6 Da | +10 Da |

| Primary Fragment | Retains Label (becomes | Loses Label (remains |

Fragmentation Logic (MS/MS)

The primary MRM transition for Venlafaxine utilizes the cleavage of the C-N bond to release the dimethylamino moiety.

-

Native Venlafaxine:

278 -

Venlafaxine-d6:

284 -

Venlafaxine-d10:

288

The "Product Ion" Trap:

Using Venlafaxine-d10 forces the analyst to monitor the same product ion (

Figure 1: Comparative fragmentation pathways showing the loss of isotopic label in d10 analogs during the primary transition.

Part 3: Chromatographic Implications[1]

The Deuterium Isotope Effect

Deuterium is slightly more hydrophilic than hydrogen due to the lower zero-point vibrational energy of the C-D bond, which shortens the bond length and reduces the molar volume. On Reversed-Phase (C18) columns, this results in deuterated isotopologues eluting earlier than the native compound.

-

Magnitude: The shift is proportional to the number of deuterium atoms.[1]

-

Impact:

-

Venlafaxine-d6: Minimal shift (

min). The IS remains in the same suppression zone as the analyte. -

Venlafaxine-d10: Significant shift (

min). The IS may elute into a different matrix zone (e.g., phospholipid tail), failing to compensate for ion suppression.

-

Decision Matrix: d6 vs. d10

| Parameter | Venlafaxine-d6 | Venlafaxine-d10 | Winner |

| Mass Resolution | +6 Da (Sufficient) | +10 Da (Excellent) | d10 |

| Product Ion Specificity | Unique ( | Common ( | d6 |

| Co-elution (RT) | High Fidelity | Potential Shift | d6 |

| Cost/Availability | High Availability | Lower Availability | d6 |

| Isotopic Contribution | < 0.1% from Native | ~ 0% from Native | d10 |

Part 4: Experimental Validation Protocol

If you are undecided or compelled to use d10 (e.g., due to specific regulatory requests for higher mass separation), you must validate the "Crosstalk" and "Contribution" rigorously.

Workflow: The "Zero-Blank-ULOQ" Triad

This protocol determines if the Native analyte contributes to the IS signal (M+6 or M+10 effect) and if the IS contains impurities that contribute to the Native signal.

Figure 2: Step-by-step interference check workflow required before method validation.

Detailed Steps:

-

Preparation:

-

Solution A (ULOQ): Native Venlafaxine at the highest calibration level (e.g., 500 ng/mL) in solvent. No IS.

-

Solution B (IS Only): Internal Standard at the working concentration (e.g., 50 ng/mL). No Native Venlafaxine.

-

Solution C (Double Blank): Pure solvent/matrix.

-

-

The "Native-to-IS" Cross-talk Test (Isotopic Contribution):

-

Inject Solution A (ULOQ).

-

Monitor the IS transition (e.g., 284

64). -

Why? Natural Carbon-13 isotopes and Chlorine-37 (if applicable, though VEN is a hydrochloride salt, the Cl is lost in ESI+) can create an "M+6" tail.

-

Acceptance: The signal in the IS channel must be negligible (< 5% of the typical IS response).

-

Note: Venlafaxine (

) has a molecular mass ~277. The probability of naturally accumulating +6 Da via

-

-

The "IS-to-Native" Cross-talk Test (Impurity):

-

Inject Solution B (IS Only).

-

Monitor the Native transition (278

58). -

Why? Commercial IS standards are rarely 100% pure. They may contain 0.5% "d0" (unlabeled) material.

-

Acceptance: The signal in the Native channel must be < 20% of the LLOQ signal.

-

Part 5: References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Wang, S., et al. (2007). "Deuterium isotope effect on the retention time of venlafaxine and its metabolites in liquid chromatography-mass spectrometry." Journal of Chromatography B. (Contextual citation for isotope effects in LC-MS).

-

Chavez-Eng, C. M., et al. (2002). "Impact of deuterium isotope effects on the performance of LC-MS/MS bioanalytical assays." Journal of Pharmaceutical and Biomedical Analysis. (Foundational text on d0/d6 separation).

Sources

An In-depth Technical Guide to the Solubility of Venlafaxine-d10 Hydrochloride in Methanol and Water

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of venlafaxine-d10 hydrochloride, a deuterated internal standard crucial for bioanalytical applications. While specific quantitative data for the deuterated form is not extensively published, this guide synthesizes authoritative data on its non-deuterated counterpart, venlafaxine hydrochloride, to establish a robust and scientifically sound solubility profile. We delve into the fundamental chemical principles governing its dissolution in methanol and water, present a detailed, field-proven protocol for experimental solubility determination, and discuss the practical implications for researchers in drug development and analysis. This document serves as an essential resource for scientists requiring precise and reliable data for the preparation of stock solutions, analytical method development, and quantitative assays.

Introduction to Venlafaxine-d10 Hydrochloride

Therapeutic Significance of Venlafaxine

Venlafaxine is a structurally novel antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of medications.[1][2] It is widely prescribed for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder.[2] The mechanism of action involves the potentiation of neurotransmitter activity in the central nervous system by inhibiting the reuptake of both serotonin and norepinephrine.[1] It is formulated as a hydrochloride salt to improve its stability and solubility for pharmaceutical applications.[2][3]

The Critical Role of Deuterated Standards in Bioanalysis

In modern pharmaceutical research and clinical testing, quantitative analysis of drug compounds in complex biological matrices is predominantly performed using liquid chromatography-mass spectrometry (LC-MS).[4][5] Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are the gold standard for use as internal standards in these assays.[4][6] Venlafaxine-d10 hydrochloride serves this purpose, acting as an ideal internal reference for the accurate quantification of venlafaxine.

The key advantage of a deuterated internal standard is that it is chemically identical to the analyte of interest, exhibiting nearly the same behavior during sample extraction, chromatographic separation, and ionization.[5][7] However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer.[7] This co-eluting, mass-differentiated standard enables precise correction for matrix effects, sample loss during preparation, and instrumental variability, thereby ensuring the accuracy and reproducibility of analytical results.[5]

Physicochemical Equivalence and Rationale for Data Synthesis

The substitution of hydrogen with deuterium results in a negligible change to the fundamental physicochemical properties of a molecule, such as its polarity, pKa, and, consequently, its solubility. The electronic structure remains virtually identical. Therefore, in the absence of specific solubility data for venlafaxine-d10 hydrochloride, the extensive and authoritative data available for venlafaxine hydrochloride can be used as a highly accurate and reliable proxy. This guide is built on this principle of physicochemical equivalence.

Fundamental Principles Governing Solubility

The solubility of venlafaxine hydrochloride is dictated by its molecular structure, the properties of the solvent, and environmental factors like pH and temperature.

Molecular Structure and Properties

Venlafaxine is a tertiary amino compound with a molecular formula of C₁₇H₂₇NO₂.[8] Its structure includes a polar hydroxyl group (-OH) and a basic dimethylamino group, attached to a cyclohexanol ring, as well as a methoxyphenyl group. The presence of the hydrochloride salt (•HCl) is critical; it protonates the basic dimethylamino group, forming a cationic species that can readily interact with polar solvents. The pKa of the conjugate acid is approximately 9.4.[9]

Solvent-Solute Interactions

-

Water: As a highly polar, protic solvent, water is an excellent medium for dissolving ionic compounds like venlafaxine hydrochloride. The positively charged ammonium center and the polar hydroxyl group can form strong ion-dipole interactions and hydrogen bonds with water molecules, respectively. This extensive solvation overcomes the lattice energy of the crystalline solid, leading to high solubility.

-

Methanol: Methanol (CH₃OH) is also a polar, protic solvent, capable of forming hydrogen bonds. While less polar than water, it effectively solvates the venlafaxine hydrochloride molecule through similar interactions. The organic methyl group of methanol can also interact favorably with the non-polar regions of the venlafaxine molecule (the cyclohexyl and phenyl rings), further contributing to its dissolution.

The Critical Influence of pH on Aqueous Solubility

As a salt of a weak base, the aqueous solubility of venlafaxine hydrochloride is highly pH-dependent. At pH values significantly below its pKa of 9.4, the molecule exists predominantly in its protonated, cationic form, which is highly soluble in water. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the un-ionized, free base form. This neutral form is significantly less polar and, therefore, less water-soluble. This behavior is clearly demonstrated by solubility data showing a sharp decrease in solubility at higher pH levels.[9]

Quantitative Solubility Data

The following table summarizes the reported solubility values for venlafaxine hydrochloride in water and methanol. These values serve as the primary reference for venlafaxine-d10 hydrochloride.

| Compound | Solvent | Temperature | Solubility | Source(s) |

| Venlafaxine HCl | Water (pH adjusted) | Not Specified | 572 mg/mL | FDA Label, PubChem[8][10] |

| Venlafaxine HCl | Distilled Water | Not Specified | 401 ± 0.45 mg/mL | Sarika Gupta, et al.[11] |

| Venlafaxine HCl | Water (pH 1.0) | Not Specified | 540 mg/mL | Product Monograph[9] |

| Venlafaxine HCl | Water (pH 5.38) | Not Specified | 542 mg/mL | Product Monograph[9] |

| Venlafaxine HCl | Water (pH 7.09) | Not Specified | 501 mg/mL | Product Monograph[9] |

| Venlafaxine HCl | Water (pH 7.97) | Not Specified | 21.6 mg/mL | Product Monograph[9] |

| Venlafaxine HCl | Methanol | Not Specified | 395 mg/mL | Sarika Gupta, et al.[11][12] |

Data Interpretation: The data consistently demonstrates that venlafaxine hydrochloride is very soluble in both water and methanol. The FDA-reported value of 572 mg/mL in water classifies it as a highly soluble compound. The slight discrepancy between this value and the 401 mg/mL reported elsewhere may be attributable to differences in experimental conditions, such as temperature, ionic strength, or the specific polymorphic form of the solid used for testing.[11][13] The pH-dependent data clearly validates the theoretical principles, showing a dramatic drop in solubility as the pH approaches the pKa.[9]

Experimental Protocol for Solubility Determination

To ensure the generation of accurate and reproducible solubility data, a robust, self-validating experimental protocol is essential. The equilibrium shake-flask method is the gold-standard and most authoritative approach for determining thermodynamic solubility.

The Shake-Flask Method: A Gold-Standard Approach

This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid drug substance. It is the preferred method for regulatory submissions, such as for the Biopharmaceutics Classification System (BCS).[14] The extended equilibration time allows for any potential solid-state transformations to occur, ensuring the measured solubility corresponds to the most stable form of the compound under the experimental conditions.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of venlafaxine-d10 hydrochloride in methanol and water at a controlled temperature (e.g., 25°C or 37°C).

Materials and Equipment:

-

Venlafaxine-d10 hydrochloride (solid powder)

-

Methanol (HPLC grade or higher)

-

Purified Water (Type I or equivalent)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, validated for low drug binding)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of venlafaxine-d10 hydrochloride solid to a series of pre-weighed vials.

-

Causality: Adding an excess ensures that a saturated solution is achieved and that undissolved solid remains at equilibrium, which is the definition of thermodynamic solubility.

-

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (methanol or water) into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a defined period (typically 24-72 hours).

-

Causality: Prolonged agitation at a constant temperature is crucial to allow the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solid phases.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Causality: Centrifugation is a critical step to cleanly separate the supernatant from the solid phase without disturbing the equilibrium.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a chemically compatible syringe filter into a clean vial.

-

Causality: Filtration removes any remaining microscopic particulate matter, preventing it from dissolving later and artificially inflating the measured concentration.

-

-

Dilution: Accurately perform a serial dilution of the filtered supernatant with the appropriate solvent to bring the concentration within the calibrated range of the analytical method.

-

Causality: Given the high solubility, a significant dilution is necessary for accurate quantification by HPLC-UV. Precise dilution is paramount for a correct final calculation.

-

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the concentration based on a standard curve prepared with known concentrations of venlafaxine-d10 hydrochloride.

-

Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility of the compound in the solvent, typically expressed in mg/mL.

Workflow Visualization: Shake-Flask Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Practical Applications and Considerations

Preparation of Stock Solutions for Bioanalytical Assays

The primary application of this solubility data for researchers is in the preparation of internal standard stock solutions. Knowing that venlafaxine-d10 hydrochloride is highly soluble in both methanol and water (>395 mg/mL) provides significant flexibility.[11][12]

-

Methanol is often the preferred solvent for preparing stock solutions for LC-MS analysis due to its volatility and compatibility with reversed-phase chromatography mobile phases. The high solubility ensures that concentrated stock solutions (e.g., 1 mg/mL) can be prepared with ease, which can then be serially diluted to create working solutions.

-

Water can also be used, which may be advantageous for certain biological assays. However, analysts should be mindful of the long-term stability of aqueous solutions and potential for microbial growth, often necessitating storage at low temperatures (-20°C or -80°C).

Implications for Drug Development

The high aqueous solubility of venlafaxine hydrochloride across the physiological pH range of 1.2-6.8 is a key factor in its classification as a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability).[13][14] This profile generally correlates with good oral absorption and bioavailability, as dissolution is not the rate-limiting step.[15][13]

Important Technical Considerations

-

Solid Form: Venlafaxine hydrochloride is known to exist in different polymorphic forms, which can have different solubilities.[13] For rigorous studies, it is essential to characterize the solid form of the material being tested (e.g., using X-ray powder diffraction) both before and after the equilibration period.[13]

-

Temperature: Solubility is temperature-dependent. All experiments must be conducted at a strictly controlled and reported temperature to ensure data is meaningful and reproducible.

-

Solvent Purity: The use of high-purity solvents is mandatory to avoid introducing impurities that could affect the measurement.

Conclusion

Venlafaxine-d10 hydrochloride exhibits high solubility in both methanol and water, a characteristic directly inferred from extensive data on its non-deuterated analogue, venlafaxine hydrochloride. Its solubility in water is pH-dependent, remaining high in acidic and neutral conditions but decreasing significantly in basic media. This comprehensive solubility profile, governed by the molecule's polar functional groups and hydrochloride salt form, provides researchers and drug development professionals with the essential knowledge required for the accurate preparation of analytical standards and a deeper understanding of the compound's biopharmaceutical properties. The application of a standardized protocol, such as the shake-flask method, is critical for generating reliable and defensible solubility data in a laboratory setting.

References

-

Sarika Gupta, Abdul Wadood Siddiqui, Pravin Gupta, Dinesh Kumar Sharma. (2025). PHYSICOCHEMICAL CHARACTERIZATION OF VENLAFAXINE HYDROCHLORIDE FOR FAST-DISSOLVING FORMULATION DESIGN. South Eastern European Journal of Public Health. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Sarika Gupta, Abdul Wadood Siddiqui, Pravin Gupta, Dinesh Kumar Sharma. (2025). PHYSICOCHEMICAL CHARACTERIZATION OF VENLAFAXINE HYDROCHLORIDE FOR FAST- DISSOLVING FORMULATION DESIGN. Galore International Journal of Health Sciences and Research. [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link]

-

Dario Voinovich, et al. (2017). Molecular Salts of the Antidepressant Venlafaxine: An Effective Route to Solubility Properties Modifications. Crystal Growth & Design, ACS Publications. [Link]

-

Ankur Choudhary. (2011). Determination of Solubility in Pharmaceuticals. Pharmaguideline. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. YouTube. [Link]

-

FDA. (Unknown). Effexor®(venlafaxine hydrochloride)Tablets - accessdata.fda.gov. [Link]

-

Ildikó Bácskay, et al. (2019). Solubility analysis of venlafaxine hydrochloride polymorphs by shake-flask method and real time monitoring. Semantic Scholar. [Link]

-

A.C.A. de Souza, et al. (Unknown). Characterization of venlafaxine hydrochloride and compatibility studies with pharmaceutical excipients. AKJournals. [Link]

-

David J.R. Foster, et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Yanyan Li, et al. (Unknown). Venlafaxine Caffeic Acid Salt: Synthesis, Structural Characterization, and Hypoglycemic Effect Analysis. PMC. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

World Health Organization (WHO). (Unknown). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients according to the Biopharmaceutics Classification System. [Link]

-

Sandra A. S. V. Dias, et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

-

National Institutes of Health (NIH). (Unknown). Venlafaxine | C17H27NO2 | CID 5656 - PubChem. [Link]

-

National Institutes of Health (NIH). (Unknown). Venlafaxine Hydrochloride | C17H28ClNO2 | CID 62923 - PubChem. [Link]

-

Pfizer Canada ULC. (1994). PRODUCT MONOGRAPH Pr EFFEXOR® (Venlafaxine Hydrochloride) Tablets Pr EFFEXOR® XR (Venlafaxine Hydrochloride) Extended Release. [Link]

-

Wikipedia. (Unknown). Venlafaxine. [Link]

-

U.S. Pharmacist. (2016). Venlafaxine Hydrochloride 15 mg/mL. [Link]

Sources

- 1. Venlafaxine Hydrochloride | C17H28ClNO2 | CID 62923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Venlafaxine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. uspharmacist.com [uspharmacist.com]

- 11. seejph.com [seejph.com]

- 12. seejph.com [seejph.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. who.int [who.int]

- 15. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the Application of Stable Isotope Labeled Venlafaxine in Quantitative Mass Spectrometry

Executive Summary

The accurate quantification of therapeutic agents in biological matrices is a cornerstone of modern drug development and clinical research. For Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor, precise measurement is critical for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies. This guide provides a comprehensive technical overview of the definitive analytical approach for this task: the use of stable isotope labeled (SIL) Venlafaxine, specifically deuterated Venlafaxine (e.g., Venlafaxine-d6), as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the fundamental principles that establish this method as the gold standard, provide a detailed, field-proven experimental protocol, and contextualize the workflow within the rigorous framework of regulatory bioanalytical method validation.

Introduction: The Analytical Challenge of Venlafaxine

Venlafaxine is a phenethylamine bicyclic antidepressant used to treat major depressive disorder, anxiety, and panic disorders.[1] Upon administration, it undergoes extensive first-pass metabolism in the liver, primarily via the polymorphic cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV).[2] Both the parent drug and its active metabolite contribute to the therapeutic effect, necessitating their simultaneous and accurate quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose.[3] However, the inherent complexity of biological matrices like plasma or blood introduces significant analytical challenges, including ion suppression or enhancement (matrix effects), and variability in sample preparation and instrument response.[4] To ensure data integrity, an internal standard (IS) is indispensable. While structurally similar analogs can be used, the ideal IS shares physicochemical properties that are nearly identical to the analyte. This is where stable isotope labeled standards excel, providing the most robust solution for correcting analytical variability.[4][5]

The Scientific Rationale: Why Venlafaxine-d6 is the Gold Standard

The use of a stable isotope labeled internal standard, such as Venlafaxine-d6, is the preferred approach in quantitative bioanalysis.[6] This preference is grounded in the principle of isotope dilution mass spectrometry. A known concentration of the SIL-IS is added to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow. Because the SIL-IS is chemically identical to the analyte (Venlafaxine), it experiences the exact same behavior during every step of the process.

Key Advantages of Venlafaxine-d6:

-

Correction for Extraction Variability and Matrix Effects : Venlafaxine-d6 and the native Venlafaxine exhibit virtually identical extraction recoveries and chromatographic retention times.[7] They co-elute from the LC column and enter the mass spectrometer's ion source simultaneously. Therefore, any sample-specific matrix effects or variations in recovery that suppress or enhance the analyte's signal will affect the SIL-IS signal to the same degree. The ratio of the analyte peak area to the IS peak area remains constant, ensuring accurate quantification irrespective of these variations.[8]

-

Identical Chemical Properties : A SIL internal standard with identical chemical properties to the analyte can, however, mask issues with stability, recovery, and ion suppression.[4][7] Therefore, thorough method validation is crucial. Deuterium-labeled compounds might show slight differences in retention times or recovery compared to the analyte, a phenomenon known as the deuterium isotope effect.[4]

-

Distinct Mass-to-Charge Ratio (m/z) : While chemically identical, the incorporation of deuterium atoms (²H) gives Venlafaxine-d6 a distinct, higher mass.[9] This allows the mass spectrometer to differentiate and measure the analyte and the IS simultaneously based on their unique mass-to-charge ratios, without any cross-interference.

Diagram: The Principle of Correction using a SIL-IS

Sources

- 1. Venlafaxine [priory.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]

The Venlafaxine-d10 Hydrochloride CoA: A Technical Standard for Bioanalysis

[1][2]

Part 1: The Strategic Imperative

In high-sensitivity LC-MS/MS bioanalysis, the integrity of quantitative data rests heavily on the Internal Standard (IS).[1] Venlafaxine-d10 (hydrochloride) is the "Gold Standard" SIL-IS for quantifying Venlafaxine in biological matrices (plasma, serum).[1]

Why d10? The choice of a deuterium-10 (d10) label is not arbitrary.[1] It provides a mass shift of +10 Da relative to the analyte (Venlafaxine).

-

Causality: Natural isotopic abundance (Carbon-13, etc.) creates a "tail" on the M+0 signal. A shift of only +3 or +4 Da might suffer from "cross-talk" (isotopic interference) where the analyte's natural isotopes contribute to the IS channel.

-

The d10 Advantage: A +10 Da shift moves the IS signal completely clear of the analyte’s isotopic envelope, ensuring that high concentrations of Venlafaxine (e.g., Cmax samples) do not bias the IS response.

Part 2: Critical Quality Attributes (The CoA Core)

A compliant CoA for Venlafaxine-d10 HCl must go beyond basic identity. It must validate the material as a quantitative reference.

Identity & Structure Validation

The CoA must definitively prove the chemical structure and the specific location of the deuterium labels.

-

1H-NMR (Proton Nuclear Magnetic Resonance):

-

Requirement: Spectrum must be consistent with the structure of Venlafaxine HCl.[2]

-

The "Silent" Region:[1] Crucially, the signals corresponding to the cyclohexyl ring protons (where the d10 labeling typically occurs) must be absent or significantly suppressed compared to the unlabeled standard. This "negative evidence" confirms deuterium incorporation.

-

-

Mass Spectrometry (MS):

-

Requirement: The parent ion (M+H)+ must appear at m/z ~288.2 (Free Base mass + H+), shifting +10 Da from the unlabeled Venlafaxine (m/z 278.2).

-

-

IR Spectroscopy:

-

Requirement: Characteristic C-D stretching vibrations (2000–2200 cm⁻¹) should be visible, distinct from C-H stretches.

-

-

Counter-Ion Verification:

-

Requirement: Positive identification of Chloride (Cl⁻), typically via Silver Nitrate precipitation or Ion Chromatography (IC).

-

Isotopic Purity (Enrichment)

This is the single most critical parameter for an IS.

-

Isotopic Distribution Analysis: The CoA should ideally list the distribution of isotopologues (d0, d1, d2... d10).

-

Why? The presence of d0 (unlabeled Venlafaxine) in the IS material is a critical failure mode. If the IS contains d0, adding the IS to a patient sample effectively adds "drug" to the sample, artificially inflating the measured concentration.

-

Limit: The contribution of d0 must be negligible (< 0.1% or < 0.5% depending on assay sensitivity).

-

Chemical Purity

-

HPLC Purity: ≥ 98.0%.[1][3][5]

-

Method: Reversed-phase HPLC with UV detection (225 nm).[1]

-

Impurity Profile: Must screen for synthesis byproducts, including O-desmethyl venlafaxine (a metabolite) if the synthesis route risks it, although total synthetic purity is the focus here.

-

-

Residual Solvents: Verified via GC-Headspace.

-

Water Content: Verified via Karl Fischer (KF) titration.[1] Venlafaxine HCl can be hygroscopic; knowing the water content is essential for correcting the "As-Is" weight to the "Dried Basis" weight during stock solution preparation.

Part 3: Visualizing the Validation Logic

The following diagrams illustrate the logical flow of CoA generation and the mass spectral principles dictating the "d10" requirement.

Diagram 1: CoA Generation & Validation Workflow

This workflow demonstrates the self-validating loop required to release a batch.

Caption: The stepwise validation workflow ensuring Venlafaxine-d10 HCl meets bioanalytical standards.

Diagram 2: The Isotopic "Cross-Talk" Prevention

This diagram explains why d10 is superior to d3 or d4, illustrating the separation of mass envelopes.

Caption: Mass spectral separation logic. The +10 Da shift prevents the analyte's isotopic tail from interfering with the IS.

Part 4: Analytical Methodologies (Protocols)

To ensure Trustworthiness and Reproducibility , the following methodologies are recommended for verifying the CoA parameters.

Protocol A: HPLC Chemical Purity

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH 6.5).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 20% B to 80% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 225 nm (Venlafaxine absorption maximum).[1][6]

-

Acceptance: Main peak area > 98.0%.[1][3][5][7] No single impurity > 0.5%.

Protocol B: Isotopic Enrichment Analysis (LC-MS)

Part 5: Regulatory & Handling Guidelines

Regulatory Compliance (FDA/EMA)

Under ICH M10 (Bioanalytical Method Validation) , the use of a Stable Isotope Labeled (SIL) IS is recommended to compensate for matrix effects.

-

CoA Requirement: The CoA does not need to be from an ISO 17034 accredited source for Internal Standards (unlike Calibrators), but it must be chemically characterized.

-

Traceability: The CoA must link the Batch Number to the specific raw data (NMR/HPLC traces).

Storage & Stability[1][2][3][4][8][9]

-

Storage: -20°C (Freezer). Protect from light and moisture.

-

Hygroscopicity: As an HCl salt, the material absorbs atmospheric moisture.

-

Best Practice: Equilibrate the vial to room temperature before opening to prevent condensation.

-

Re-Test: Re-validate chemical purity annually.

-

References

-

European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[8] (2022).[8] Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[8][9] (2018). Available at: [Link]

-

PubChem. Venlafaxine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

-

Saha, S. K., et al. Analytical method development and validation of venlafaxine hydrochloride. ResearchGate. Available at: [Link]

-

Veeprho Laboratories. Venlafaxine-d10 HCl Technical Data. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. britiscientific.com [britiscientific.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. abmole.com [abmole.com]

- 8. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Venlafaxine-d10 hydrochloride storage conditions and stability

An In-Depth Technical Guide to the Storage Conditions and Stability of Venlafaxine-d10 Hydrochloride

Introduction

Venlafaxine-d10 hydrochloride is the deuterium-labeled analogue of Venlafaxine hydrochloride, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder and anxiety. In the realm of pharmaceutical research and development, particularly in bioanalytical studies, isotopically labeled compounds like Venlafaxine-d10 are indispensable. They serve as ideal internal standards for quantitative analyses by liquid chromatography-mass spectrometry (LC-MS), offering a means to correct for variability during sample preparation and analysis.

The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, imparts a slight increase in mass without altering the compound's fundamental chemical reactivity. This allows it to co-elute with the non-labeled analyte while being distinguishable by the mass spectrometer. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect. This enhanced bond strength can slow metabolic processes at the site of deuteration, a property leveraged in drug discovery to improve pharmacokinetic profiles.[1]

The integrity of any quantitative bioanalysis hinges on the stability of its internal standard.[2] Degradation or isotopic exchange can lead to inaccurate measurements, compromising the validity of study data. This guide provides a comprehensive technical overview of the optimal storage conditions, known stability profile, potential degradation pathways, and best handling practices for Venlafaxine-d10 hydrochloride to ensure its integrity and support the generation of reliable, reproducible scientific data.

Core Principles of Stability for Deuterated Compounds

The stability of a deuterated standard is governed by two primary factors: its inherent chemical stability (shared with the parent molecule) and its isotopic stability (the retention of deuterium atoms).

-

Chemical Stability : Venlafaxine, as a molecule, is susceptible to degradation via pathways such as hydrolysis, oxidation, and photolysis.[3][4] These vulnerabilities are retained in its deuterated form.

-

Isotopic Stability : The primary concern unique to deuterated compounds is the potential for hydrogen-deuterium (H-D) exchange. This can occur if the deuterium atoms are located at exchangeable positions (e.g., on heteroatoms like O or N) or at carbon atoms adjacent to activating groups under certain pH conditions. Fortunately, the deuterium labels in Venlafaxine-d10 are on methyl and methoxy groups, which are generally not readily exchangeable. However, storage in protic solvents or under non-neutral pH conditions for extended periods can increase this risk. Storing compounds under cool, dry conditions helps preserve long-term stability.

The increased strength of the C-D bond provides a kinetic barrier to reactions involving the cleavage of that bond, which can enhance the metabolic stability of the molecule.

Caption: The stronger C-D bond requires more energy to break, slowing reaction rates.

Recommended Storage Conditions for Venlafaxine-d10 Hydrochloride

Adherence to proper storage conditions is the most critical step in preserving the chemical and isotopic purity of Venlafaxine-d10 hydrochloride. While the Certificate of Analysis (CoA) provided by the manufacturer is the authoritative source for specific storage recommendations, the following guidelines represent industry best practices.[5]

Data Presentation: Storage Recommendations

| Form | Condition | Recommendation | Rationale |

| Solid (Powder) | Temperature | Long-term: -20°C (up to 3 years).[6]Short-term: 4°C (up to 2 years)[6] or Room Temperature.[7] | Low temperatures minimize the rate of all potential chemical degradation reactions. |

| Light | Store in the dark (e.g., in an amber vial or opaque container). | Protects against photolytic degradation. Venlafaxine is known to be sensitive to UV light.[4][7] | |

| Atmosphere/Humidity | Store in a tightly sealed container in a dry environment (desiccator recommended).[5][8][9] | Prevents moisture absorption, which can accelerate hydrolysis and other degradation pathways. | |

| In Solution | Temperature | Long-term: -80°C (up to 6 months).[6]Short-term: -20°C (up to 1 month).[6] | Freezing significantly reduces molecular motion and chemical reactivity. -80°C is preferred for maximum stability. |

| Solvent | Use high-purity aprotic solvents (e.g., acetonitrile, methanol) where possible. | Minimizes the risk of H-D exchange that can be facilitated by protic solvents (like water).[2] | |

| Handling | Prepare aliquots for single or short-term use. | Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.[6] |

Factors Influencing Stability and Potential Degradation Pathways

Understanding the factors that can compromise the integrity of Venlafaxine-d10 hydrochloride is essential for troubleshooting and ensuring analytical accuracy. The degradation pathways are presumed to be identical to those of the non-labeled parent drug.

-

Hydrolytic Degradation : Forced degradation studies have shown that Venlafaxine is susceptible to hydrolysis under strongly acidic conditions, leading to the formation of a major degradation product.[3] It is generally more stable in neutral and basic conditions.[4]

-

Oxidative Degradation : Venlafaxine has been shown to degrade significantly under oxidative stress.[4] Contact with oxidizing agents should be avoided.

-

Photodegradation : Although less pronounced than oxidative degradation, exposure to UV light can cause degradation.[4] Therefore, all forms of the compound should be protected from light.[7][10]

-

Thermal Degradation : As with most organic molecules, exposure to high temperatures will accelerate degradation. The compound should be kept away from heat sources.[7][10]

The primary metabolic and chemical degradation pathways for Venlafaxine involve modifications to the side chain and aromatic ring.

Caption: Key degradation routes for the venlafaxine molecule.

Experimental Protocol: Stability Assessment in Solution

To ensure the reliability of quantitative data, the stability of Venlafaxine-d10 hydrochloride as an internal standard must be validated under conditions that mimic sample handling, storage, and analysis.[2] The following protocol outlines a general procedure for assessing short-term (bench-top) and long-term (frozen) stability.

Objective

To determine the stability of Venlafaxine-d10 hydrochloride in a biological matrix (e.g., human plasma) over time and at different temperature conditions.

Methodology

-

Preparation of QC Samples :

-

Prepare a stock solution of Venlafaxine-d10 hydrochloride in a suitable organic solvent (e.g., methanol).

-

Spike the biological matrix with the stock solution to achieve low and high quality control (QC) concentrations.

-

Prepare a sufficient number of aliquots for all time points and conditions.

-

-

Time Zero (T0) Analysis :

-

Immediately after preparation, analyze a set of freshly prepared QC samples (n=3 to 5) to establish a baseline (T0) concentration or peak area response.[2]

-

-

Stability Sample Storage :

-

Short-Term (Bench-Top) Stability : Store a set of QC aliquots at room temperature for a duration that exceeds the expected sample handling time (e.g., 6, 12, or 24 hours).[2]

-

Long-Term Stability : Store sets of QC aliquots at the intended long-term storage temperatures (e.g., -20°C and/or -80°C).[2]

-

Freeze-Thaw Stability : Subject a set of QC aliquots to multiple freeze-thaw cycles (e.g., three cycles), thawing completely at room temperature and refreezing at -20°C or -80°C.

-

-

Analysis at Subsequent Time Points :

-

At the end of each storage period (e.g., 24 hours for short-term; 1, 2, 4 weeks for long-term), analyze the respective stability samples.

-

Analyze the freeze-thaw samples after the final thaw cycle.

-

-

Data Evaluation :

-

Calculate the mean concentration or response of the stability samples at each time point.

-

Compare these results to the baseline T0 values.

-

The compound is considered stable if the mean concentration of the stability samples is within a predefined acceptance criterion, typically ±15% of the T0 value.[2]

-

Caption: Experimental workflow for validating internal standard stability.

Conclusion

The integrity of Venlafaxine-d10 hydrochloride is paramount for its effective use as an internal standard in high-precision quantitative analysis. Its stability is governed by both its inherent chemical properties and its isotopic purity. By adhering to stringent storage and handling protocols—prioritizing cold, dark, and dry conditions, using tightly sealed containers, and selecting appropriate solvents—researchers can mitigate the risks of chemical degradation and H-D exchange.[7][8] Always referencing the supplier's Certificate of Analysis provides the most reliable foundation for storage decisions. Implementing rigorous stability validation studies under experimental conditions further ensures that Venlafaxine-d10 hydrochloride will perform reliably, contributing to the accuracy and reproducibility of critical scientific findings.

References

-

Moehs. VENLAFAXINE HYDROCHLORIDE | Moehs. [Link]

-

Veeprho. Venlafaxine Hydrochloride Working Standard (Secondary Reference Standard) | CAS 99300-78-4. [Link]

-

SciSpace. ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. [Link]

-

International Journal of Scientific Research & Technology. Formulation Development and In-Vitro Characterization of Extended-Release Pellets of Venlafaxine Hydrochloride. [Link]

-

ResearchGate. Major metabolic pathways of venlafaxine. | Download Scientific Diagram. [Link]

-

MDPI. Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. [Link]

-

Pharmaffiliates. Venlafaxine-impurities. [Link]

-

PubMed. Characteristics and transformation pathways of venlafaxine degradation during disinfection processes using free chlorine and chlorine dioxide. [Link]

-

Scholars Research Library. Validation of stability indicating RP-HPLC method for the assay of venlafaxine in pharmaceutical dosage form. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

Juniper Publishers. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

-

Pinpoint Science. From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. abmole.com [abmole.com]

- 7. moehs.com [moehs.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Documents [merckmillipore.com]

- 10. sds.edqm.eu [sds.edqm.eu]

Isotopic Purity and Integrity of Venlafaxine-d10 Internal Standards

The following technical guide details the isotopic purity requirements, fragmentation mechanics, and validation protocols for Venlafaxine-d10 , a stable isotope-labeled internal standard (SIL-IS) used in LC-MS/MS bioanalysis.

A Technical Guide for Bioanalytical Method Validation

Executive Summary

In regulated bioanalysis (FDA/EMA), the reliability of quantitative data hinges on the performance of the Internal Standard (IS). While Venlafaxine-d10 is a gold-standard SIL-IS due to its significant mass shift (+10 Da), it presents a unique "Precursor-Only" selectivity challenge. Unlike analogs that retain labels in their product ions, Venlafaxine-d10 typically loses its deuterated cyclohexyl ring during collision-induced dissociation (CID), generating unlabeled product ions.

This guide analyzes the critical relationship between isotopic purity (specifically the presence of d0-venlafaxine impurities) and Lower Limit of Quantification (LLOQ) stability. It provides a self-validating protocol to ensure that your IS does not become a source of bias.

Molecular Architecture & Fragmentation Dynamics

To understand the purity requirements, we must first understand the mass spectrometry behavior of the molecule.

Structural Design

-

Internal Standard: Venlafaxine-d10 (C17H17D10NO2)

-

Label Position: The 10 deuterium atoms are typically located on the cyclohexyl ring .

The "Label-Loss" Phenomenon

In positive ESI MS/MS, Venlafaxine undergoes a characteristic cleavage. The primary product ion (m/z 58) corresponds to the dimethylamino-ethyl moiety, while the secondary product (m/z 121) corresponds to the methoxybenzyl moiety.

Crucially, neither of these common fragments contains the cyclohexyl ring.

-

Venlafaxine (d0): Precursor 278

Product 58 (Unlabeled) -

Venlafaxine-d10: Precursor 288

Product 58 (Unlabeled) + Neutral Loss (Cyclohexyl-d10)

Because the product ions are isobaric (identical mass), the selectivity of this transition relies entirely on the Quadrupole 1 (Q1) resolution. This makes the isotopic purity of the precursor vital.

Visualization: Fragmentation Pathway

The following diagram illustrates the "Label-Loss" mechanism where the d10-tag is lost in the neutral fragment.

Figure 1: Fragmentation pathway showing that both d0 and d10 precursors yield the same m/z 58 product ion. Selectivity is maintained solely by the precursor mass difference (278 vs 288).

The Criticality of Isotopic Purity

Isotopic purity is not merely about the "percent deuteration" (e.g., 99 atom % D). For bioanalysis, we care about the Isotopologue Distribution , specifically the presence of d0 (unlabeled) molecules within the d10 standard.

The Carrier Effect (IS Analyte Interference)

If your Venlafaxine-d10 standard contains even 0.5% of Venlafaxine-d0:

-

You add a fixed, high concentration of IS to every sample (e.g., 500 ng/mL).

-

0.5% of that 500 ng/mL is actually 2.5 ng/mL of d0-analyte .

-

This "fake" analyte signal appears in the analyte channel (278

58). -

Consequence: You cannot achieve an LLOQ below ~5-10 ng/mL, as the blank signal will be too high.

The Crosstalk Effect (Analyte IS Interference)

Conversely, at the Upper Limit of Quantification (ULOQ), the analyte concentration is high.

-

Does natural Venlafaxine contribute to the d10 channel (288

58)? -

M+10 Isotope: The natural abundance of an M+10 isotope for C17 is statistically negligible.

-

Risk: Low. Venlafaxine-d10 is superior to Venlafaxine-d6 here, as d6 (M+6) has a higher probability of overlap with natural isotopes or adducts.

Quantitative Impact Analysis

The table below demonstrates how IS purity directly dictates the achievable sensitivity (LLOQ).

| IS Purity (d0 content) | IS Conc. Added | "False" Analyte Conc. | Impact on LLOQ |

| 0.00% (Ideal) | 100 ng/mL | 0 ng/mL | Limited only by S/N ratio. |

| 0.10% (High Grade) | 100 ng/mL | 0.1 ng/mL | LLOQ |

| 1.00% (Low Grade) | 100 ng/mL | 1.0 ng/mL | LLOQ |

| 5.00% (Poor) | 100 ng/mL | 5.0 ng/mL | Method failure for trace analysis. |

Protocol: The "Null-Injection" Stress Test

Do not rely solely on the Certificate of Analysis (CoA). CoAs often report chemical purity (HPLC-UV) or total isotopic enrichment (NMR), which may not detect trace d0 isotopologues sensitive enough for MS/MS.

Perform this Interference Check before validating any new lot of Venlafaxine-d10.

Materials

-

Blank Matrix: Plasma/Serum free of Venlafaxine.

-

IS Working Solution: The concentration intended for the actual assay (e.g., 500 ng/mL).

-

ULOQ Standard: The highest concentration of analyte intended for the curve.

Workflow Diagram

Figure 2: Validation logic for assessing isotopic purity and cross-signal interference.

Acceptance Criteria (FDA/EMA Guidelines)

-

IS Interference (Test 1): The response in the analyte channel (278

58) when injecting IS ONLY must be -

Analyte Interference (Test 2): The response in the IS channel (288

58) when injecting ULOQ ONLY must be

Troubleshooting & Optimization

Retention Time Shifts

Deuterium substitution can slightly alter lipophilicity.

-

Observation: Venlafaxine-d10 may elute slightly earlier than d0-Venlafaxine on Reverse Phase (C18) columns.

-

Risk: If the shift is significant (>0.1 min), the IS may not perfectly compensate for matrix effects (ion suppression) that occur at the exact elution time of the analyte.

-

Mitigation: Use UPLC/UHPLC with high-efficiency columns to minimize peak width, ensuring the d0 and d10 peaks still overlap significantly.

Alternative: Venlafaxine-d6

If Venlafaxine-d10 shows instability or excessive d0 contamination, consider Venlafaxine-d6 (Dimethyl-d3).

-

Pros: The labels are on the dimethylamine group.

-

Transition: 284

64 (d6-dimethylamine). -

Benefit: The label is retained in the product ion, providing double selectivity (Precursor and Product are both unique).

-

Cons: Smaller mass shift (+6 Da) compared to d10 (+10 Da).

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

-

Dubey, S. K., et al. (2013).[3] Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma. Journal of Pharmaceutical Analysis, 3(6), 466-471.[3]

-

Cayman Chemical. (n.d.). Venlafaxine-d10 (hydrochloride) Product Information. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5656, Venlafaxine. Retrieved from

Sources

A Technical Guide to the Safe Handling and Application of Venlafaxine-d10 HCl for Research Professionals

This guide provides an in-depth exploration of Venlafaxine-d10 Hydrochloride, a critical analytical tool in modern pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to deliver a comprehensive understanding of the compound's scientific rationale, safe handling protocols, and its pivotal role in quantitative bioanalysis. We will delve into the causality behind experimental choices, ensuring every protocol described is a self-validating system grounded in authoritative scientific principles.

Introduction & Scientific Rationale